molecular formula C21H26N2O4 B3458065 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B3458065
M. Wt: 370.4 g/mol
InChI Key: PXYNAYRCAJXUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its potential applications in scientific research.

Mechanism of Action

1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine is believed to exert its effects by binding to the 5-HT2A receptor and activating the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. This results in the modulation of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which are involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to induce a range of biochemical and physiological effects in animal models, including changes in behavior, sensory perception, and motor activity. It has also been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and acetylcholine, which are involved in the regulation of mood and cognition.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is its potential for inducing hallucinations and other psychotropic effects, which can complicate interpretation of experimental data.

Future Directions

There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine, as well as its potential risks and benefits for human use.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, specifically the 5-HT2A receptor, which is implicated in the pathophysiology of various psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-7-5-17(6-8-18)21(24)23-12-10-22(11-13-23)15-16-4-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNAYRCAJXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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